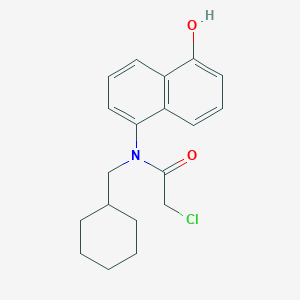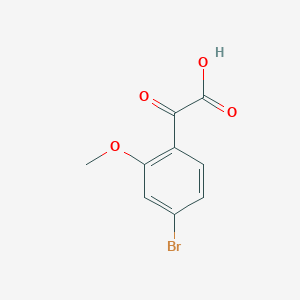
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the mechanisms of various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves the inhibition of PARP. PARP is an enzyme that is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. Additionally, PARP inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide are primarily related to its inhibition of PARP. Inhibition of PARP has been shown to result in the accumulation of DNA damage, which can lead to cell death. Additionally, PARP inhibition has been shown to have anti-inflammatory effects, making it a potential therapeutic target for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is its potency as a PARP inhibitor. This makes it a valuable tool for studying the mechanisms of various cellular processes, including DNA repair and inflammation. However, one limitation of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors. Additionally, the therapeutic potential of PARP inhibitors in various diseases, including cancer and neurodegenerative disorders, is an area of active research. Finally, the use of PARP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is another area of future research.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves several steps. The first step involves the reaction between 5-hydroxy-1-naphthaldehyde and cyclohexylmethylamine to form 5-hydroxy-1-naphthalenemethylamine. This intermediate is then reacted with chloroacetyl chloride to form 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has various applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in various cellular processes, including DNA repair, cell death, and inflammation. The inhibition of PARP by 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Propiedades
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-12-19(23)21(13-14-6-2-1-3-7-14)17-10-4-9-16-15(17)8-5-11-18(16)22/h4-5,8-11,14,22H,1-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHFZXMJEMXFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2525173.png)
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)



![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)


![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)
![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2525189.png)
![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)
